N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide
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Overview
Description
N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a hydroxypyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide can be achieved through multiple synthetic pathways. One common method involves the formation of the benzothiazole ring through a cyclization reaction of 2-aminothiophenol with a suitable aldehyde or ketone. The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the benzothiazole-piperidine intermediate with 2-hydroxypyridine-3-carboxylic acid under amide bond-forming conditions, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the hydroxypyridine carboxamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
Ethoxzolamide: A carbonic anhydrase inhibitor with a benzothiazole moiety.
Riluzole: A drug used to treat amyotrophic lateral sclerosis (ALS) that contains a benzothiazole ring.
Pramipexole: A dopamine agonist used in the treatment of Parkinson’s disease, also featuring a benzothiazole structure
Uniqueness
N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide is unique due to its combination of a benzothiazole moiety with a piperidine ring and a hydroxypyridine carboxamide group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H18N4O2S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c23-16-13(4-3-9-19-16)17(24)20-12-7-10-22(11-8-12)18-21-14-5-1-2-6-15(14)25-18/h1-6,9,12H,7-8,10-11H2,(H,19,23)(H,20,24) |
InChI Key |
UGGFAQCVFZXFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CNC2=O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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